molecular formula C24H22FN3O4S B2384567 METHYL 5-CYANO-4-(2-FLUOROPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE CAS No. 701226-67-7

METHYL 5-CYANO-4-(2-FLUOROPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

Cat. No.: B2384567
CAS No.: 701226-67-7
M. Wt: 467.52
InChI Key: PPYMYTVFCVDCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-CYANO-4-(2-FLUOROPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a cyano group, a fluorophenyl group, and a methoxyanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CYANO-4-(2-FLUOROPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nucleophilic Substitution: Involving the reaction of a nucleophile with an electrophile to form the desired product.

    Cyclization Reactions: Formation of the dihydropyridine ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of functional groups such as cyano, fluorophenyl, and methoxyanilino groups through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-CYANO-4-(2-FLUOROPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of one functional group with another through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups.

Scientific Research Applications

METHYL 5-CYANO-4-(2-FLUOROPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-CYANO-4-(2-FLUOROPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-3-(5-(4-fluorophenyl)-2-furyl)acrylate
  • Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate
  • Methyl 4-cyano-2,5-difluorobenzoate

Uniqueness

METHYL 5-CYANO-4-(2-FLUOROPHENYL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4S/c1-14-21(24(30)32-3)22(17-6-4-5-7-19(17)25)18(12-26)23(27-14)33-13-20(29)28-15-8-10-16(31-2)11-9-15/h4-11,22,27H,13H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYMYTVFCVDCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)OC)C#N)C3=CC=CC=C3F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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